

An In-depth Technical Guide to Glutaryl Chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *GLUTARYL CHLORIDE*

Cat. No.: *B1346644*

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This guide provides a comprehensive overview of **glutaryl chloride**, a key reagent in organic synthesis, particularly for researchers, scientists, and professionals in drug development. The document details its chemical structure, properties, synthesis, and spectroscopic characterization, adhering to stringent data presentation and visualization standards.

Chemical Identity and Properties

Glutaryl chloride, also known by its IUPAC name pentanedioyl dichloride, is the diacyl chloride derivative of glutaric acid.^{[1][2]} It is a versatile bifunctional compound widely employed as a building block in the synthesis of pharmaceuticals, polymers, and other specialty chemicals. Its high reactivity, characteristic of acyl chlorides, makes it an effective agent for introducing the five-carbon glutaryl moiety into various molecular scaffolds.^[1]

Chemical Structure

The structure of **glutaryl chloride** consists of a five-carbon chain with carbonyl chloride groups at both termini.

Caption: Chemical structure of **Glutaryl Chloride**.

Physicochemical and Spectroscopic Data

The key properties of **glutaryl chloride** are summarized in the table below for easy reference.

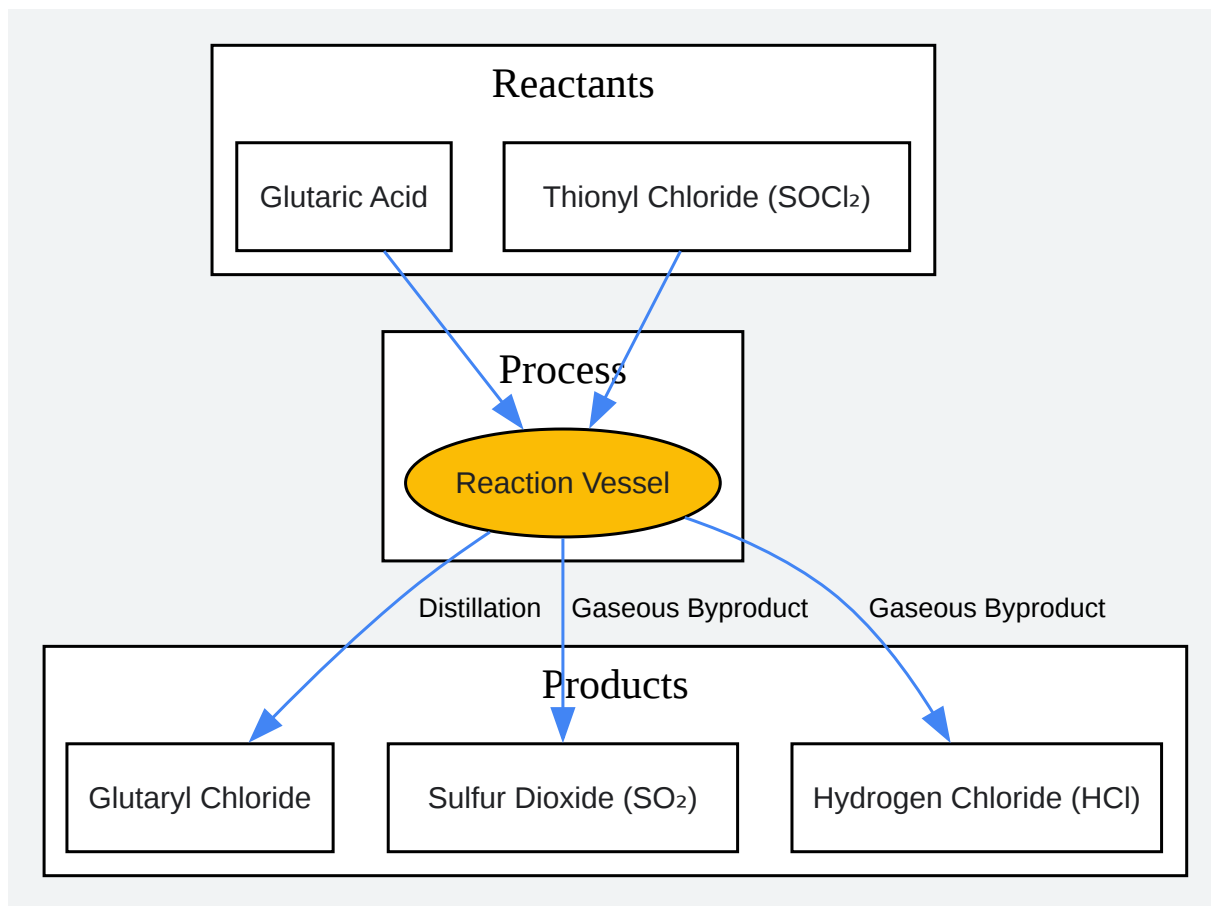
Property	Value	Reference(s)
Molecular Formula	C ₅ H ₆ Cl ₂ O ₂	[1][2]
Molecular Weight	169.01 g/mol	[3]
IUPAC Name	Pentanedioyl dichloride	[2]
Synonyms	Glutaryl dichloride, Glutaroyl chloride, 1,5-Pentanedioyl chloride	[1]
CAS Number	2873-74-7	[1][2]
Appearance	Colorless to light yellow/red-brownish clear liquid	[1][3]
Density	1.324 g/mL at 25 °C	[3]
Boiling Point	216-218 °C	[3]
Flash Point	107 °C (224.6 °F) - closed cup	[4]
Refractive Index (n _{20/D})	1.472	[3]
Solubility	Reacts with water	[3]
InChI Key	YVOFTMXWTWHRBH-UHFFFAOYSA-N	[1]
SMILES	C(CC(=O)Cl)CC(=O)Cl	[1][2]

Synthesis of Glutaryl Chloride

Glutaryl chloride is typically synthesized from its corresponding dicarboxylic acid, glutaric acid, by reaction with a chlorinating agent. A common and effective method involves the use of thionyl chloride (SOCl₂).

Synthesis Workflow

The diagram below illustrates the straightforward conversion of glutaric acid to **glutaryl chloride**.



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Caption: Synthesis of **Glutaryl Chloride** from Glutaric Acid.

Experimental Protocol: Synthesis from Glutaric Acid

Objective: To synthesize **glutaryl chloride** from glutaric acid using thionyl chloride as the chlorinating agent.

Materials:

- Glutaric acid
- Thionyl chloride (SOCl₂)

- A catalytic amount of N,N-dimethylformamide (DMF) (optional)
- Round-bottom flask equipped with a reflux condenser and a gas outlet
- Heating mantle
- Distillation apparatus

Procedure:

- In a fume hood, equip a dry round-bottom flask with a reflux condenser. The top of the condenser should be connected to a gas trap to neutralize the HCl and SO₂ byproducts.
- To the flask, add glutaric acid.
- Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the flask at room temperature. A catalytic drop of DMF can be added to facilitate the reaction.
- Gently heat the reaction mixture to reflux using a heating mantle. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
- Once the reaction is complete, arrange the apparatus for distillation to remove the excess thionyl chloride (boiling point: 76 °C).
- After the excess thionyl chloride has been removed, purify the remaining **glutaryl chloride** by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and purity of the synthesized **glutaryl chloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain a ¹H NMR spectrum of liquid **glutaryl chloride** to confirm its proton environment.

Methodology:

- **Sample Preparation:** In a clean, dry NMR tube, dissolve approximately 10-20 mg of the **glutaryl chloride** sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Instrument Setup:**
 - Place the NMR tube in the spectrometer's probe.
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Set the acquisition parameters, including the pulse sequence (e.g., a standard 90° pulse), number of scans (typically 8-16 for a concentrated sample), and spectral width.^[5]
- **Data Acquisition:** Acquire the Free Induction Decay (FID) data.
- **Data Processing:**
 - Perform a Fourier transform on the FID to obtain the frequency-domain spectrum.
 - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the chemical shift axis by setting the TMS peak to 0 ppm.
 - Integrate the peaks to determine the relative ratios of different types of protons.^[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain an IR spectrum of liquid **glutaryl chloride** to identify its characteristic functional groups.

Methodology (Neat Liquid Film):

- **Sample Preparation:**
 - Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.^[7]
 - Place a single drop of neat **glutaryl chloride** onto the surface of one salt plate.^[7]

- Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[7]
- Instrument Setup:
 - Place the salt plate assembly into the sample holder of the FTIR spectrometer.
 - Ensure the instrument's sample compartment is closed.
 - Collect a background spectrum of the empty beam path.
- Data Acquisition:
 - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.[8]
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis:
 - Identify the characteristic absorption bands. For **glutaryl chloride**, a strong absorption band corresponding to the C=O stretch of the acyl chloride group is expected around 1780-1815 cm^{-1} .

Safety and Handling

Glutaryl chloride is a corrosive and toxic substance.[2] It reacts with water and moisture, releasing corrosive hydrogen chloride gas.[3] Therefore, it must be handled with extreme care in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen) and away from moisture and incompatible materials like strong bases and alcohols.[3]

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- To cite this document: BenchChem. [An In-depth Technical Guide to Glutaryl Chloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1346644#glutaryl-chloride-chemical-structure-and-formula]

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